

2-Methyl-4-octanol chemical formula and structure

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Compound of Interest

Compound Name: 2-Methyl-4-octanol

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An In-depth Technical Guide to 2-Methyl-4-octanol

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-Methyl-4-octanol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

2-Methyl-4-octanol is a secondary alcohol with the chemical formula $C_9H_{20}O$.^{[1][2][3][4]} Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the fourth position and a methyl group (-CH₃) at the second position.

- IUPAC Name: 2-methyloctan-4-ol^[2]
- CAS Registry Number: 40575-41-5^{[1][2][3][4]}
- Molecular Formula: $C_9H_{20}O$ ^{[1][2][3][4][5]}
- Canonical SMILES: CCCCC(CC(C)C)O^{[1][2]}
- InChI: InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3^{[1][2][3]}
- Synonyms: 4-Octanol, 2-methyl-; 2-Methyl-octan-4-ol

Physicochemical Properties

The following table summarizes the key quantitative data for **2-Methyl-4-octanol**.

Property	Value	Source(s)
Molecular Weight	144.25 g/mol	[1][2][3][4]
Density	0.822 - 0.834 g/cm ³	[4][5]
Boiling Point	189.1 - 204 °C	[4][5]
Melting Point	-50 °C (approx.)	[5]
Flash Point	76.3 °C	[4]
Refractive Index	1.428	[4]
Topological Polar Surface Area	20.2 Å ²	[1][2]
Solubility	Soluble in alcohol, ether, and other organic solvents; insoluble in water.	[5]

Experimental Protocols

Synthesis of (S)-(+)-2-Methyl-4-octanol

This protocol describes an enantioselective synthesis starting from D-mannitol, as reported in the literature.[6][7]

Objective: To synthesize (S)-(+)-**2-Methyl-4-octanol** with high enantiomeric excess.

Materials:

- D-mannitol
- (R)-glyceraldehyde acetonide (prepared from D-mannitol)
- (Triphenylphosphonium)propanide
- Palladium on carbon (Pd/C)
- Dowex® W50 acidic resin

- Solvents (e.g., diethyl ether, ethanol, etc.)
- Standard laboratory glassware and equipment for organic synthesis

Procedure:

- Preparation of (R)-glyceraldehyde acetonide: This key intermediate is prepared from D-mannitol through known methods involving oxidative cleavage.^[7]
- Wittig Reaction: Freshly distilled (R)-glyceraldehyde acetonide is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the corresponding alkene. This reaction preferentially forms the (Z)-isomer.^[7]
- Hydrogenation: The resulting alkene is hydrogenated over a Pd/C catalyst to saturate the double bond, yielding the saturated acetonide.^[7]
- Hydrolysis: The acetonide protecting group is removed by hydrolysis using an acidic Dowex® resin, which yields the corresponding diol.^[7]
- Conversion to the final product: The diol is then converted to (S)-(+)-**2-Methyl-4-octanol** through a series of steps that may involve tosylation and reduction. The final product is purified by column chromatography.
- Chiral Analysis: The enantiomeric excess of the final product can be determined by gas chromatography (GC) analysis of its acetyl derivative on a chiral stationary phase column.^[6]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the qualitative and quantitative analysis of **2-Methyl-4-octanol** in a sample matrix.

Objective: To identify and quantify **2-Methyl-4-octanol** in a sample.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

- Capillary column suitable for volatile compound analysis (e.g., HP-5MS)[8]

Materials:

- Sample containing **2-Methyl-4-octanol**
- High-purity helium (carrier gas)
- Internal standard (e.g., 3-octanol) for quantification[8]
- Solvents for sample dilution (e.g., dichloromethane)

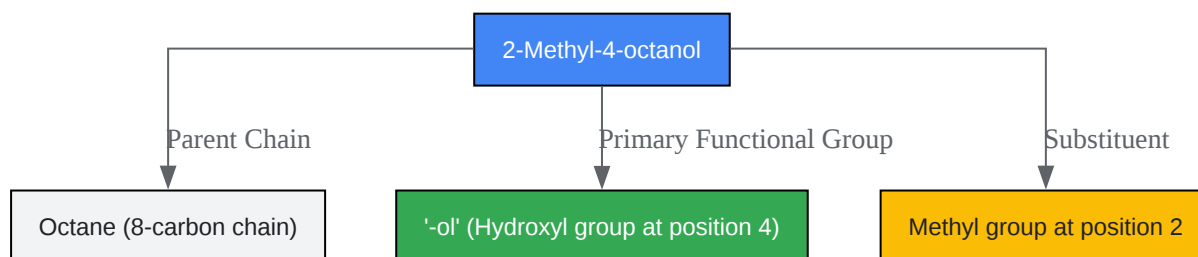
Procedure:

- Sample Preparation:
 - Accurately weigh or measure the sample.
 - If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
 - Add a known amount of internal standard to the sample.
 - Dilute the sample to an appropriate concentration for GC-MS analysis.
- GC-MS Instrument Parameters (Typical):
 - Inlet Temperature: 220 °C[8]
 - Injection Volume: 1 µL[8]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 3 minutes.
 - Ramp 1: Increase to 160 °C at 3 °C/min.

- Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.[8]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identification: Identify the peak corresponding to **2-Methyl-4-octanol** by comparing its retention time and mass spectrum with that of a pure standard or with a reference library (e.g., NIST).
 - Quantification: Calculate the concentration of **2-Methyl-4-octanol** by comparing the peak area of the analyte to that of the internal standard.

Visualizations

The following diagram illustrates the logical breakdown of the IUPAC name "**2-Methyl-4-octanol**" into its structural components.



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Caption: Nomenclature breakdown of **2-Methyl-4-octanol**.

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